molecular formula C13H18ClN B14670724 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride CAS No. 36065-74-4

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride

Cat. No.: B14670724
CAS No.: 36065-74-4
M. Wt: 223.74 g/mol
InChI Key: SVQUZUXZCOUZDP-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a benzazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable naphthalene derivative with a methylating agent can lead to the formation of the desired benzazocine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are often employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzazocine ring system allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-3-benzazocine hydrochloride is unique due to its specific benzazocine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

36065-74-4

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

11-methyl-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-8-10-6-11-4-2-3-5-13(11)12(7-10)9-14;/h2-5,10,12H,6-9H2,1H3;1H

InChI Key

SVQUZUXZCOUZDP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC=C3C2.Cl

Origin of Product

United States

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